Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a benzyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate typically involves multiple steps. One common method includes the condensation of 4-aminobenzoic acid with 6-benzyl-5-oxo-1,2,4-triazine-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazine compounds.
Scientific Research Applications
Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog used in organic synthesis and as a dye intermediate.
6-Benzyl-5-oxo-1,2,4-triazine-3-amine: A precursor in the synthesis of the target compound.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another compound with a similar structure but different biological activities.
Uniqueness
Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate stands out due to its unique combination of a triazine ring and a benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl 4-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate |
InChI |
InChI=1S/C18H16N4O3/c1-25-17(24)13-7-9-14(10-8-13)19-18-20-16(23)15(21-22-18)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,20,22,23) |
InChI Key |
UTMFBFMOZLQONR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.